1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone
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Overview
Description
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is an aromatic hydroxy ketone with the molecular formula C8H6FNO4. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone can be synthesized through the nitration of 5-fluoro-2-hydroxyacetophenone. . This reaction typically occurs under controlled temperature conditions to ensure the selective nitration of the desired position on the aromatic ring.
Chemical Reactions Analysis
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The fluoro and hydroxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles for substitution reactions .
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of the fluoro, hydroxy, and nitro groups allows the compound to participate in hydrogen bonding, electron donation, and electron withdrawal interactions. These interactions can affect the compound’s reactivity and binding affinity to specific molecular targets, influencing its biological and chemical effects .
Comparison with Similar Compounds
1-(4-Fluoro-2-hydroxy-5-nitrophenyl)ethanone can be compared with other similar compounds such as:
- 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone
- 1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
- 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H6FNO4 |
---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
1-(4-fluoro-2-hydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3 |
InChI Key |
WYKHDXLBJSDBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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